Carbamazepine

Beschreibung

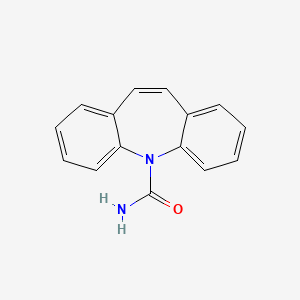

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGPTBGBLSHEPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Record name | carbamazepine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Carbamazepine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85756-57-6 (di-hydrate) | |

| Record name | Carbamazepine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022731 | |

| Record name | Carbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carbamazepine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

399.6±45.0 | |

| Record name | Carbamazepine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00564 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4), Sol in alcohol, acetone, propylene glycol; practically insol in water, Soluble in chloroform, dimethylformamide, ethylene glycol monomethyl ether, or methanol; only slightly soluble in ethanol or glacial acetic acid, 1.52e-01 g/L | |

| Record name | SID855967 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | CARBAMAZEPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbamazepine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from absolute ethanol and benzene, White to off-white powder | |

CAS No. |

298-46-4 | |

| Record name | Carbamazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamazepine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamazepine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00564 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | carbamazepine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | carbamazepine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBAMAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33CM23913M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBAMAZEPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbamazepine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189-192, 190.2 °C | |

| Record name | Carbamazepine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00564 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARBAMAZEPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbamazepine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Trajectory of Carbamazepine Research

Origin of Anticonvulsant Research

Carbamazepine was first synthesized in 1953 by Swiss chemist Walter Schindler at J.R. Geigy AG (now part of Novartis) in Basel, Switzerland. bionity.comwikipedia.org Initially, the compound, known then as G32883, was investigated for potential uses in treating depression and psychosis due to its structural similarities to tricyclic antidepressants. ilae.org However, animal screening studies revealed effects on neuralgic pain. ilae.org

The anticonvulsant properties of this compound were observed in animal experiments in the early 1960s. d-nb.infoirispublishers.com This led to subsequent human clinical studies that further demonstrated its efficacy in controlling seizures. d-nb.infoirispublishers.com As a result of these findings, this compound was approved as an antiepileptic drug in Great Britain and Switzerland in 1963. d-nb.infoirispublishers.com Its approval in the United States followed in 1968, initially for trigeminal neuralgia, and later in 1974 for partial seizures. wikipedia.orgmedscape.commdpi.com

The discovery of this compound's anticonvulsant activity marked a significant step in epilepsy treatment. Prior to this, treatments included bromides, introduced in 1850, and phenobarbital (B1680315), found to have antiseizure activity in 1910. medscape.com Phenytoin (B1677684) was identified as effective in 1940. medscape.com this compound emerged from research conducted increasingly by pharmaceutical companies after World War II. ilae.org

The precise mechanism of action for this compound is considered to involve the blockade of voltage-gated sodium channels in the excitatory nervous system, which helps to suppress the formation of action potentials and reduce high-frequency neuronal firing. ilae.orgd-nb.infoirispublishers.com Research in the early 1980s further elucidated this sodium channel blocking effect. ilae.org

Evolution of Therapeutic Applications in Research

Beyond its initial identification and research into anticonvulsant properties, the therapeutic applications of this compound in research have expanded over time. While initially developed and researched for trigeminal neuralgia and epilepsy, studies have explored its potential in other neurological and psychiatric conditions. wikipedia.orgd-nb.infoirispublishers.com

Research throughout the 1970s investigated this compound for the treatment of bipolar disorder. bionity.comwikipedia.org Early clinical research in Japan in 1971 explored its use in controlling mania in patients who did not respond to antipsychotics. bionity.com Systematic studies on its use in bipolar disorder began in the 1970s, with more widespread use in the 1980s. nih.gov Research has suggested some efficacy in bipolar depression and evidence of prophylactic efficacy in certain subtypes of bipolar illness. nih.gov

Studies have also explored this compound's potential in treating neuropathic pain beyond trigeminal neuralgia. d-nb.infoirispublishers.comebi.ac.uk Research has investigated its use in conditions such as diabetic neuropathy. d-nb.infoirispublishers.com

Furthermore, research has delved into the potential of this compound in other areas, including its use as an adjunctive treatment in schizophrenia and for off-label uses such as alcohol withdrawal syndrome and restless leg syndrome. wikipedia.orgebi.ac.ukdrugbank.comepilepsy.com Research continues to explore the complex mechanisms of action and potential new applications or combinations with other agents. nih.govtjn.org.trmdpi.com For instance, studies have investigated the potentiation of this compound's anticonvulsant effects by P2X7 receptor antagonists in animal models. mdpi.com

Research findings on the efficacy of this compound in different conditions have been documented through various studies.

| Condition | Research Findings | Citation |

| Epilepsy | Effective in treating partial, tonic-clonic, and mixed seizures. d-nb.infoirispublishers.com Works as well as phenytoin and valproate for focal and generalized seizures. wikipedia.org Controls seizures in about 7 out of 10 people in some studies. epilepsy.com | wikipedia.orgd-nb.infoirispublishers.comepilepsy.com |

| Trigeminal Neuralgia | Initially developed and marketed for this condition. bionity.comwikipedia.orgilae.orgd-nb.infoirispublishers.com Considered a first-line treatment. nih.gov Studies support its efficacy. who.int | bionity.comwikipedia.orgilae.orgd-nb.infoirispublishers.comnih.govwho.int |

| Bipolar Disorder | Studied since the 1970s. bionity.comwikipedia.orgnih.gov Used as a second-line agent. wikipedia.org May be useful in acute mania and long-term prophylaxis, particularly in certain subtypes. nih.govdrugbank.com | bionity.comwikipedia.orgnih.govdrugbank.com |

| Neuropathic Pain | Used for certain pain conditions like diabetic neuropathy. d-nb.infoirispublishers.com | d-nb.infoirispublishers.com |

| Schizophrenia | Used as an adjunctive treatment in research. wikipedia.org | wikipedia.org |

Research into this compound continues, exploring its mechanisms, potential interactions, and efficacy in various contexts, highlighting its enduring importance in the field of neurological and psychiatric research. nih.govtjn.org.trmdpi.com

Molecular and Cellular Mechanisms of Action

Voltage-Gated Ion Channel Modulation

The principal mechanism underlying carbamazepine's action involves its interaction with voltage-gated ion channels. By influencing the function of these channels, this compound alters neuronal excitability, thereby impacting the generation and spread of action potentials. patsnap.comepilepsysociety.org.uk

Sodium Channel Inhibition

A cornerstone of this compound's molecular mechanism is the inhibition of voltage-gated sodium channels (NaV). These channels are fundamental to the initiation and propagation of action potentials in neurons. patsnap.comepilepsysociety.org.uk By modulating these channels, this compound effectively reduces neuronal excitability. patsnap.com

This compound demonstrates a notable affinity for voltage-gated sodium channels in their inactivated state. patsnap.comnih.govpharmacyfreak.com During the cycle of an action potential, sodium channels transition through open, inactivated, and closed states. This compound preferentially binds to the inactivated conformation, thereby stabilizing it and prolonging the duration for which the channel remains in this state. patsnap.comnih.govpharmacyfreak.com This selective binding is a key aspect of its mechanism, contributing to its use-dependent inhibition, where the degree of block increases with higher frequencies of neuronal firing. nih.govbiorxiv.org This suggests that this compound's effects are more pronounced in rapidly firing neurons, characteristic of pathological hyperexcitability. patsnap.compharmacyfreak.com

Research indicates that this compound binds to the alpha subunit of the voltage-gated sodium channel, potentially at a binding pocket formed by the external pore loop and the pore-lining part of domain IV. nih.govresearchgate.net Studies using inside-out patch recordings from human NaV1.7 channels have investigated the sidedness of this compound access to the channel, suggesting differences compared to local anesthetics like lidocaine. nih.gov

By stabilizing the inactivated state of voltage-gated sodium channels, this compound reduces the number of channels available to open in response to a depolarizing stimulus. nih.gov This action effectively limits the ability of neurons to fire repetitively and sustainedly. pharmacyfreak.combiorxiv.orgmedscape.com This prevention of excessive neuronal firing is considered a primary mechanism by which this compound exerts its therapeutic effects, particularly in conditions characterized by neuronal hyperexcitability. patsnap.compharmacyfreak.com

Studies have shown that this compound can suppress both the peak (transient) and sustained (late) components of sodium current in a concentration-dependent manner. mdpi.com The ability to reduce high-frequency firing is crucial for its efficacy in controlling neuronal hyperexcitability. pharmacyfreak.com

While this compound is known to block voltage-gated sodium channels, its selectivity among the different NaV subtypes (e.g., NaV1.1-NaV1.9) can vary between heterologous expression systems and native neuronal environments. nih.govresearchgate.net Research suggests that this compound may exhibit limited subtype selectivity when tested in heterologous expression systems. nih.govresearchgate.net However, in native neurons, particularly sensory neurons, there is evidence to suggest subtype selectivity. nih.govresearchgate.net This difference in observed selectivity may be attributed to factors present in native systems, such as auxiliary subunits, interacting proteins, or post-translational modifications, which are often absent in heterologous expression systems. elifesciences.org For instance, studies have explored the effects of this compound on NaV1.7 channels expressed in stable cell lines. nih.gov

Data from research comparing this compound's effects on different NaV subtypes can be complex and may show varying degrees of inhibition depending on the experimental conditions and the specific subtype studied.

Prevention of Repetitive Neuronal Firing

Calcium Channel Modulation

Research indicates that this compound can inhibit L-type calcium channels, particularly in cultured neurons. core.ac.ukcapes.gov.brnih.gov Studies in cultured rat hippocampal neurons stimulated with glutamate (B1630785) receptor agonists have shown that this compound inhibits the increase in intracellular calcium concentration in a concentration-dependent manner. capes.gov.brnih.gov This inhibition appears to involve L-type calcium channels, as experiments using the L-type channel blocker nitrendipine (B1678957) have provided supporting evidence. capes.gov.brnih.gov However, the concentrations of this compound required to inhibit L-type calcium channels in some studies appear to be relatively high. core.ac.uk

While some antiepileptic drugs are known to inhibit voltage-activated calcium currents, the extent to which currently available AEDs, including this compound, significantly inhibit these conductances as a primary mechanism remains a subject of ongoing investigation. nih.gov

Table 1: Summary of this compound's Interaction with Voltage-Gated Ion Channels

| Channel Type | Mechanism of Interaction | Key Findings |

| Voltage-Gated Sodium Channels | Selective binding to inactivated state | Prolongs channel inactivation, reduces availability for opening. patsnap.comnih.govpharmacyfreak.com Higher affinity for inactivated state than resting state. mdpi.comrupress.org |

| Prevention of repetitive firing | Limits sustained high-frequency action potential generation. pharmacyfreak.combiorxiv.orgmedscape.com Reduces neuronal hyperexcitability. patsnap.compharmacyfreak.com | |

| Subtype Selectivity | Evidence of subtype selectivity in native neurons, potentially less so in heterologous systems. nih.govresearchgate.net | |

| Voltage-Gated Calcium Channels | L-Type Channel Inhibition | Inhibits L-type calcium channels in cultured neurons, particularly at higher concentrations. core.ac.ukcapes.gov.brnih.gov May contribute to overall effects. patsnap.com |

Table 2: Illustrative Data on this compound's Effect on Sodium Current Inhibition

| Cell Type / System | This compound Concentration | Effect on Sodium Current | Reference |

| Neuro-2a cells | 56 µM (IC50) | Suppresses peak (transient) INa(T) | mdpi.com |

| Neuro-2a cells | 18 µM (IC50) | Suppresses sustained (late) INa(L) | mdpi.com |

| Neuronal Na+ channels | ~25 µM (apparent Kd) | Affinity for inactivated state (compared to phenytoin) | researchgate.net |

| Cultured hippocampal neurons (stimulated with agonists) | >30 µM | Inhibits L-type Ca2+ channels | core.ac.uk |

| Cultured rat hippocampal neurons | 100 µM | Inhibits increase in [Ca2+]i stimulated by agonists | nih.gov |

Note: IC50 values represent the concentration required for 50% inhibition. Kd represents the dissociation constant.

N-Type, P-Type, and R-Type Calcium Channel Modulation

Beyond its well-established effects on sodium channels, this compound has also been suggested to modulate voltage-gated calcium channels patsnap.comnih.gov. While the interaction is not as extensively characterized as that with sodium channels, some research indicates that this compound may block voltage-gated calcium channels, which could contribute to reduced neurotransmitter release wikipedia.org. Specifically, studies have proposed that this compound may modulate L- and P-type voltage-gated calcium channels researchgate.net. Inhibition of calcium influx by antiepileptic drugs like this compound has been reported in studies investigating their effects on neurotransmitter release ru.nl. P-type calcium channels have been implicated in the effects of certain compounds, including this compound, on neurotransmitter release, and their blockade has been associated with a decrease in seizure occurrence wikipedia.org. While N-type calcium channels are targets for some pain therapies, the direct and significant modulation of N-type or R-type calcium channels by this compound is less consistently reported in the available literature compared to L- and P-types explorationpub.comsemanticscholar.org.

Potassium Channel Interactions

Some studies suggest that this compound may also influence potassium channels patsnap.com. While the precise nature and significance of these interactions are less defined compared to its effects on sodium and calcium channels, modulation of potassium channels could further contribute to the regulation of neuronal excitability and repolarization . Research in Neuro-2a cells has explored the modifications produced by this compound on erg-mediated potassium currents mdpi.com.

Neurotransmitter System Modulation

This compound interacts with several neurotransmitter systems, contributing to its diverse therapeutic actions.

Gamma-Aminobutyric Acid (GABA) Transmission Enhancement

This compound is thought to enhance gamma-aminobutyric acid (GABA) transmission drugbank.comd-nb.info. GABA is the primary inhibitory neurotransmitter in the central nervous system, and augmenting its activity can reduce neuronal excitability. This compound has been suggested to increase brain GABA levels through multiple actions on synthesis and degradation pathways . It may also potentiate GABA receptors, specifically GABAA receptors composed of α1, β2, and γ2 subunits researchgate.net. This potentiation of GABAergic neurotransmission is considered a major mechanism by which some antiseizure medications exert their effects nih.gov. Studies in animal models, such as genetic absence epileptic rats, indicate that enhancement of GABAA receptor activity is a critical mechanism in the effects of this compound on seizures researchgate.net.

Glutamate System Modulation: Decrease of Excitatory Neurotransmitter Release

This compound influences the glutamatergic system, primarily by decreasing the release of this excitatory neurotransmitter. Glutamate is the universal excitatory neurotransmitter . By inhibiting sodium channels, this compound can indirectly reduce the release of excitatory neurotransmitters like glutamate patsnap.comresearchgate.netresearchgate.net. This compound may exert anti-glutamatergic effects by decreasing glutamate release and potentially by relatively decreasing glutamate's postsynaptic efficacy through inhibiting calcium influx . Studies have demonstrated that this compound can block NMDA-mediated depolarization and inhibit glutamate release induced by potassium chloride researchgate.net. Research on synaptosomes from rat and human neocortex has shown that this compound can reduce glutamate release, potentially due to inhibited sodium or calcium influx researchgate.net. Chronic administration of this compound has also been shown to suppress astroglial L-glutamate release induced by pro-inflammatory cytokines nih.gov.

Serotonergic System Effects

This compound has been reported to have effects on the serotonergic system wikipedia.orgd-nb.info. Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter involved in various functions, including mood and cognition wikipedia.org. While the relevance of this compound's effects on serotonin to its antiseizure activity is uncertain, there is evidence suggesting it may act as a serotonin releasing agent and possibly a serotonin reuptake inhibitor wikipedia.org. Some studies also point out an action of this compound as a serotonin reuptake inhibitor and releasing agent researchgate.net.

Effects on Synaptic Transmission and Neuronal Excitability

A primary mechanism of action for this compound involves its interaction with voltage-gated sodium channels (VGSCs) located in neuronal cell membranes. These channels are critical for the initiation and propagation of action potentials, the electrical signals neurons use to communicate. This compound preferentially binds to and stabilizes the inactivated state of VGSCs. patsnap.comnih.gov By prolonging the inactivated state, this compound reduces the availability of these channels to open, thereby decreasing neuronal excitability and preventing the rapid, repetitive firing of action potentials that characterizes conditions like epilepsy. patsnap.comnih.gov This use-dependent blockade is particularly effective in neurons that are firing excessively. biorxiv.org

However, the effects of this compound on neuronal excitability can be complex and context-dependent. For instance, in studies focusing on thalamic reticular (RT) neurons, which are involved in absence seizures, this compound has been shown to selectively inhibit the tonic firing mode in a dose-dependent manner. biorxiv.org This inhibition of RT neuron excitability and disruption of GABAergic synaptic transmission at the RT-thalamocortical synapse may contribute to the paradoxical exacerbation of absence seizures observed with this compound in some cases. biorxiv.org

Cellular Signaling Pathways

This compound's influence extends to various intracellular signaling pathways, contributing to its diverse therapeutic and neuroprotective effects.

PI3K/Akt/mTOR Pathway Activation

Research indicates that this compound can modulate the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is crucial for various cellular processes, including cell growth, survival, differentiation, and protein synthesis. frontiersin.org

Studies have shown that this compound can activate components of the PI3K/Akt/mTOR pathway in certain contexts. For example, in a mouse model of diabetic retinopathy, this compound treatment augmented the mRNA expression of PI3K and Akt, as well as the protein levels of phosphorylated PI3K, Akt, and mTOR. frontiersin.orgresearchgate.netnih.gov This activation was associated with neuroprotective effects in the retina, suggesting a role for this pathway in this compound's ability to protect neurons. frontiersin.orgresearchgate.netnih.gov

Conversely, other studies suggest that this compound can dampen or weaken the PI3K/Akt/mTOR signal, depending on the cellular context and experimental conditions. In a study investigating the effects of this compound in a mouse model of Fragile X Syndrome (FXS), where this pathway is abnormally enhanced, this compound was found to dampen the elevated levels of Akt signaling in FXS mouse neurons. nih.govbiorxiv.org This suggests that this compound can help normalize dysregulated PI3K/Akt signaling in certain pathological states. nih.govbiorxiv.org Furthermore, a study on activated microglial cells showed that this compound could concentration-dependently inhibit LPS-activated phospho-Akt expression, leading to a reduction in inducible nitric oxide synthase (iNOS) expression. tandfonline.com

Autophagy Promotion Mechanisms

This compound has been identified as an inducer of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. annualreviews.orgtandfonline.com This promotion of autophagy is considered a potential mechanism contributing to its therapeutic effects, particularly in neurodegenerative conditions. tandfonline.comresearchgate.net

One proposed mechanism by which this compound promotes autophagy is through the depletion of intracellular inositol (B14025). annualreviews.orgtandfonline.comresearchgate.netiiarjournals.org Inositol is a cellular metabolite involved in the inositol signaling pathway, which can negatively regulate autophagy. annualreviews.orgiiarjournals.org By inhibiting inositol monophosphatase, an enzyme in the inositol cycle, this compound leads to a reduction in free inositol and inositol trisphosphate (IP3) levels. annualreviews.orgiiarjournals.org Reduced IP3 levels can disrupt the interaction between the IP3 receptor at the endoplasmic reticulum and Beclin1, a protein crucial for initiating autophagosome formation, thereby promoting autophagy. annualreviews.org

Additionally, some research suggests that this compound can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis that also promotes autophagy. researchgate.netresearchgate.net This activation may occur through the decrease in inositol and IP3 levels. researchgate.net

Studies using cell cultures and animal models have provided evidence for this compound's autophagy-promoting effects. For instance, treatment with this compound has been shown to increase the number of autophagosomes and upregulate levels of LC3-II, a marker of autophagic vesicles. researchgate.net These effects have been linked to the clearance of aggregated proteins in models of neurodegenerative diseases. tandfonline.comresearchgate.net

Gene Expression Modulation Related to Neuronal Excitability and Synaptic Plasticity

Beyond its direct effects on ion channels and signaling pathways, this compound has been shown to modulate the expression of genes involved in neuronal excitability and synaptic plasticity. patsnap.comnih.gov These changes at the genetic level may contribute to the long-term efficacy of the drug. patsnap.com

Long-term administration of this compound has been associated with altered expression of genes relevant to neuronal function. patsnap.com Microarray analysis in mouse models has revealed that this compound treatment can induce changes in the mRNA expression of genes involved in proliferation, differentiation, and apoptosis. nih.gov Specific genes identified include those related to neuropeptides (NPY, Penk, Vgf), glial function (Mlc1, ApoD), receptors (Sstr4, Gabra5), and signaling regulators (Ndn, Aatk, Rgs2). nih.gov

The modulation of gene expression by this compound may indirectly affect neuronal excitability and synaptic plasticity by altering the levels of proteins that regulate these processes, such as ion channels, neurotransmitter receptors, and proteins involved in synaptic structure and function. nih.gov For example, the observed effects on genes related to GABAA receptors could influence inhibitory synaptic transmission. nih.gov

Furthermore, studies investigating the mechanisms underlying idiosyncratic drug reactions associated with this compound have shown that it can induce changes in mRNA expression related to cellular stress response pathways, such as the Keap1-Nrf2-ARE signaling pathway. tandfonline.com While primarily linked to adverse effects, these findings highlight this compound's ability to influence gene expression profiles within cells. tandfonline.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 2554 |

| This compound-10,11-epoxide (B195693) | 102288 |

| Glutamate | 611 |

| GABA | 149 |

| Inositol | 892 |

| Inositol trisphosphate (IP3) | 11265 |

| Beclin1 | 10118951 |

| LC3-II | N/A (Lipidated form of LC3, protein marker) |

| PI3K | N/A (Enzyme family) |

| Akt | N/A (Protein kinase) |

| mTOR | N/A (Protein kinase) |

| AMPK | N/A (Protein kinase) |

| IP3 Receptor | N/A (Protein) |

| NPY | N/A (Protein) |

| Penk | N/A (Gene/Protein) |

| Vgf | N/A (Gene/Protein) |

| Mlc1 | N/A (Gene/Protein) |

| Sstr4 | N/A (Gene/Protein) |

| ApoD | N/A (Gene/Protein) |

| Ndn | N/A (Gene/Protein) |

| Aatk | N/A (Gene/Protein) |

| Rgs2 | N/A (Gene/Protein) |

| Gabra5 | N/A (Gene/Protein) |

| iNOS | N/A (Protein) |

| NGF | N/A (Protein) |

| TrkA | N/A (Protein) |

| PDE3A | N/A (Protein) |

| PKA | N/A (Protein) |

Data Tables

Based on the search results, specific quantitative data suitable for interactive data tables across all requested sections was not consistently available in a format that could be directly extracted and presented in a unified table. However, the text provides detailed findings that can be summarized. For instance, the impact on PI3K/Akt/mTOR and autophagy was often described qualitatively or with fold changes in specific experimental models rather than standardized dose-response data across multiple parameters.

Below is an example of how data on the effect of this compound on iNOS and Akt phosphorylation in microglial cells could be presented if more detailed numerical data were consistently available and suitable for aggregation.

| This compound Concentration (µM) | iNOS Protein Level (Fold Change vs. Control) | Phospho-Akt Level (Fold Change vs. Control) |

| 0 | 2.2 ± 0.2 (Vehicle + LPS) tandfonline.com | Activated by LPS tandfonline.com |

| 5 | 1.3 ± 0.1 (LPS + CBZ) tandfonline.com | Inhibited by CBZ tandfonline.com |

| 10 | 1.2 ± 0.1 (LPS + CBZ) tandfonline.com | Inhibited by CBZ tandfonline.com |

| 20 | 1.0 ± 0.1 (LPS + CBZ) tandfonline.com | Inhibited by CBZ tandfonline.com |

Note: The values in this table are illustrative, based on descriptions in the source tandfonline.com, and represent a potential format for presenting quantitative data if consistently available across all mechanisms.

Another example could be the effect on LC3-II levels as a marker of autophagy induction:

| Treatment | LC3-II Levels (vs. Control) | Reference |

| This compound (50 μM, 6h) | Increased | researchgate.net |

| This compound (50 mg/kg/day, 4 weeks in mice) | Upregulated | researchgate.net |

Note: This table summarizes findings described in the source researchgate.net and illustrates how qualitative or relative data could be presented.

Pharmacological Principles and Pathways

Absorption and Bioavailability Research

Data Table: Carbamazepine Absorption Parameters (Single Dose)

| Parameter | Value (Mean ± SD) | Formulation | Reference |

| Cmax | 1.9 ± 0.3 µg/mL | Sustained-release | fda.gov |

| Tmax | 19 ± 7 hours | Sustained-release | fda.gov |

| Bioavailability | 75-85% | Oral | nih.govdrugbank.com |

Distribution Studies

Plasma Protein Binding

This compound is significantly bound to plasma proteins. nih.govnih.govsemanticscholar.org The extent of plasma protein binding typically ranges from 70% to 80% of the total plasma concentration in patients with normal protein levels. nih.govwikipedia.orgbasicmedicalkey.com This results in a free fraction of the drug ranging from 20% to 25%. basicmedicalkey.com this compound binds to both albumin and α₁-acid glycoprotein (B1211001) (AGP). basicmedicalkey.com AGP is an acute-phase reactant protein whose levels can increase in response to stress and certain disease states, such as trauma, heart failure, and myocardial infarction. basicmedicalkey.com In patients with these conditions, this compound binding to AGP can be higher, leading to a lower unbound fraction, potentially as low as 10-15%. basicmedicalkey.com In vitro studies have demonstrated a linear relationship between unbound and total drug concentrations within a range of 5 to 50 µg/ml total concentration, with a slight increase in the percentage of unbound drug as the concentration rises. nih.gov Studies in treated patients have shown the extent of binding in vivo, with approximately 26.9% ± 9.4% (SD) of the drug being unbound in plasma samples. nih.gov Hepatic disease has been observed to slightly lower the plasma protein binding capacity for this compound compared to normal plasma, although this alteration did not correlate with changes in measured biochemical parameters. nih.gov Renal disease, however, did not show a significant difference in binding capacity. nih.gov

Data Table: this compound Plasma Protein Binding

| Parameter | Value (%) | Notes | Reference |

| Protein Binding | 70-80% | In patients with normal protein levels | nih.govwikipedia.orgbasicmedicalkey.com |

| Free Fraction | 20-25% | In patients with normal protein levels | basicmedicalkey.com |

| Unbound Drug (in vivo) | 26.9 ± 9.4 (SD) | In plasma samples from treated patients | nih.gov |

Blood-Brain Barrier Permeability

This compound crosses the blood-brain barrier (BBB). drugbank.comresearchgate.net Its ability to permeate the BBB is crucial for its anticonvulsant activity, which is exerted in the central nervous system (CNS). researchgate.net Research using in vitro models, such as cultured rat brain microvascular endothelial cells, has investigated the characteristics of this compound transport across the BBB. researchgate.net Studies suggest that the transport of this compound at the BBB involves both passive diffusion and potentially the involvement of specific ATP-binding cassette (ABC) efflux transporters. researchgate.net In vivo studies in mice have shown that this compound, along with its active metabolite This compound-10,11-epoxide (B195693) and oxcarbazepine (B1677851), exhibited the highest brain/plasma ratios among several related compounds, suggesting relatively good penetration into the brain compared to some derivatives. uc.ptnih.gov However, all tested compounds in this study presented brain/plasma ratios lower than 1.0, indicating that the BBB restricts their entry into the brain to some extent. uc.ptnih.gov In vitro studies using microfluidic chips mimicking the BBB have also been employed to assess this compound permeability, with results showing permeability trends that resemble those observed in previous animal and cell-based experiments. nih.gov

Metabolism and Biotransformation Pathways

This compound is extensively metabolized, with only a small percentage (less than 2% to around 5%) of an oral dose being excreted unchanged in the urine. pharmgkb.orgmdpi.com The metabolism primarily occurs in the liver. drugbank.com

Major Hepatic Metabolism via Cytochrome P450 Enzymes (CYP3A4, CYP2C8, CYP3A5, CYP2B6)

The primary metabolic pathway for this compound is oxidation, largely catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.govnih.govd-nb.info CYP3A4 is identified as the major enzyme responsible for this compound metabolism. nih.govpharmgkb.orgdrugbank.commdpi.comd-nb.info Other hepatic cytochrome enzymes that contribute to this compound metabolism include CYP2C8, CYP3A5, and CYP2B6. nih.govdrugbank.comd-nb.info this compound also undergoes hepatic glucuronidation, primarily by the enzyme UGT2B7, although some studies suggest this plays a minor role. nih.govdrugbank.commdpi.com

This compound is known to induce its own metabolism, a process referred to as autoinduction. pharmgkb.orgdrugbank.commdpi.comd-nb.info This autoinduction primarily involves the transcriptional upregulation of CYP3A4 and CYP2B6, mediated by nuclear receptors PXR (NR1I2) and CAR (NR1I3). nih.govpharmgkb.orgmdpi.com Repeated administration of this compound can lead to increased clearance and a shortened serum half-life. nih.govwikipedia.org

Formation of Active Metabolites (e.g., this compound-10,11-epoxide)

The major metabolic route is the conversion of this compound to its active metabolite, this compound-10,11-epoxide (CBZ-E). nih.govpharmgkb.org This epoxidation reaction is primarily catalyzed by CYP3A4, with a contribution from CYP2C8. nih.govpharmgkb.orgcaymanchem.comnih.gov The involvement of CYP3A5 has also been suggested in this pathway. nih.govpharmgkb.orgmdpi.com this compound-10,11-epoxide is pharmacologically active and is considered to be solely responsible for a significant portion of the drug's anticonvulsant effects. wikipedia.orgnih.govresearchgate.net In some cases, the concentrations of this compound-10,11-epoxide in plasma and brain can reach up to 50% of the this compound concentrations, particularly during concurrent administration of other enzyme-inducing drugs like phenytoin (B1677684) or phenobarbital (B1680315). researchgate.net this compound-10,11-epoxide is subsequently metabolized to its trans-diol form (this compound-10,11-trans-dihydrodiol) by the enzyme epoxide hydrolase. drugbank.comwikipedia.orgmdpi.comresearchgate.net This diol metabolite is considered inactive. wikipedia.orgresearchgate.net

Minor metabolic pathways include ring-hydroxylation, leading to the formation of 2-hydroxythis compound (B22019) and 3-hydroxythis compound (B22271). nih.govpharmgkb.org The formation of 3-hydroxythis compound is primarily catalyzed by CYP2B6 and CYP3A4, while multiple CYPs are involved in the formation of 2-hydroxythis compound. nih.govpharmgkb.org

Secondary Metabolism of Active Metabolites via Epoxide Hydrolase (EPHX1)

The primary metabolic pathway of this compound involves its conversion to the active metabolite this compound-10,11-epoxide (CBZ-E). This epoxidation is mainly catalyzed by cytochrome P450 (CYP) enzymes, predominantly CYP3A4, with contributions from CYP2C8 and potentially CYP3A5. pharmgkb.orgnih.govdrugbank.comnih.govmdpi.comd-nb.infonih.gov CBZ-E is pharmacologically active and is thought to contribute to both the therapeutic effects and potential toxicity of this compound. nih.govwikipedia.orgbasicmedicalkey.comarchivesofmedicalscience.come-lactancia.org

Subsequently, CBZ-E undergoes hydrolysis to form the inactive metabolite this compound-trans-10,11-dihydrodiol (CBZ-diol). wikipedia.orgarchivesofmedicalscience.commedrxiv.orgontosight.ainih.gov This crucial step is primarily catalyzed by microsomal epoxide hydrolase, encoded by the EPHX1 gene. mdpi.comarchivesofmedicalscience.commedrxiv.orgontosight.ainih.gov The conversion of CBZ-E to CBZ-diol by EPHX1 is considered the major detoxification pathway for the active epoxide metabolite. mdpi.com Genetic polymorphisms in the EPHX1 gene can influence the enzyme's activity, potentially affecting the plasma levels of CBZ-E and the CBZ-diol:CBZ-E ratio, which serves as an indicator of hydrolase activity. mdpi.comnih.gov

Minor Metabolic Pathways (e.g., Ring-Hydroxylation, Glucuronidation by UGT2B7)

In addition to the major epoxide-diol pathway, this compound is also metabolized via several minor routes. These include ring-hydroxylation, which leads to the formation of phenolic metabolites such as 2-hydroxythis compound (2-OH-CBZ) and 3-hydroxythis compound (3-OH-CBZ). pharmgkb.orgnih.gov These hydroxylation reactions are thought to proceed via an arene oxide intermediate and involve multiple CYP enzymes, including CYP2B6 and CYP3A4 for 3-OH-CBZ formation, and various CYPs for 2-OH-CBZ formation. pharmgkb.orgnih.gov Secondary metabolism of these hydroxylated metabolites by CYP3A4 can lead to the formation of reactive intermediates, such as a thiol-reactive iminoquinone from 2-OH-CBZ and metabolites capable of inactivating CYP3A4 from 3-OH-CBZ. pharmgkb.orgnih.gov

Glucuronidation is another metabolic pathway for this compound and its metabolites. drugbank.comnih.govwikipedia.orgpsu.eduresearchgate.net While some studies initially suggested glucuronidation plays only a minor role in the metabolism of CBZ and CBZ-E, others highlight the involvement of UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7. pharmgkb.orgnih.govdrugbank.comnih.govmdpi.comresearchgate.netpharmgkb.org UGT2B7 is responsible for the N-glucuronidation of the parent drug and glucuronidation of hydroxylated metabolites. nih.govmdpi.comwikipedia.orgpsu.eduresearchgate.netnih.gov Glucuronide conjugates are generally more water-soluble and are primarily destined for urinary excretion. researchgate.net

Autoinduction of Metabolism and its Impact on Clearance

This compound is a well-known inducer of hepatic drug-metabolizing enzymes, a process termed autoinduction. pharmgkb.orgdrugbank.comwikipedia.orgbasicmedicalkey.comtaylorandfrancis.commedscape.comnih.govpharmacyfreak.comscielo.br This induction primarily involves the transcriptional upregulation of CYP3A4 and CYP2B6, mediated by nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and constitutive androstane (B1237026) receptor (CAR). pharmgkb.orgnih.gov

The consequence of autoinduction is an increase in the clearance of this compound over time with repeated administration. drugbank.comwikipedia.orgbasicmedicalkey.comtaylorandfrancis.commedscape.comnih.gov This leads to a reduction in the drug's serum half-life and a decrease in serum this compound levels despite consistent dosing. drugbank.comwikipedia.orgbasicmedicalkey.comnih.govpharmacyfreak.com The autoinduction process typically becomes maximal within 2 to 3 weeks of initiating therapy or increasing the dose. basicmedicalkey.commedscape.comnih.gov The increased clearance due to autoinduction can necessitate dosage adjustments to maintain therapeutic concentrations. taylorandfrancis.comnih.gov Studies using stable isotopes have demonstrated that autoinduction primarily affects the epoxide-diol pathway. nih.gov

Research findings on this compound autoinduction and its impact on clearance are summarized in the table below:

| Study Type/Population | Observation | Impact on Clearance/Half-life | Reference |

| Adults (Single vs. Multiple Dosing) | Shift in half-life from 35-40 hours (single dose) to 12-17 hours (multiple doses). | Increased clearance with repeated dosing. | drugbank.comwikipedia.org |

| Children (Long-term treatment) | Plasma clearance doubled after 17-32 days of treatment. | Autoinduction complete within one month, leading to increased clearance. | nih.gov |

| Adults (Chronic alcoholism treated with CBZ for 5 days) | Half-life after first dose (20-26 hr) similar to post-steady-state (23 hr). | Autoinduction completed early in treatment. Single dose after stopping treatment had longer half-life (45-46 hr). | nih.gov |

| General Observation (Multiple Dosing) | Half-life decreases to 10-20 hours. | Increased oxidative metabolism due to autoinduction. | nih.gov |

| Adults (Chronic Dosing) | Oral clearance increases from 11-26 mL/h/kg (single dose) to 50-100 mL/h/kg. | Maximal autoinduction takes 2-3 weeks. | basicmedicalkey.com |

Excretion Pathways of Metabolites

This compound is almost entirely metabolized in the liver, with only a small percentage of the parent drug excreted unchanged. pharmgkb.orgnih.govnih.govwikipedia.org The majority of the administered dose is excreted in the urine in the form of its metabolites. drugbank.comwikipedia.org Approximately 72% of a radiolabeled oral dose has been detected in the urine, with the remaining portion found in the feces. drugbank.comwikipedia.org

The principal metabolite found in urine is this compound-trans-10,11-dihydrodiol, which is the product of the hydrolysis of this compound-10,11-epoxide by epoxide hydrolase. nih.govnih.gov This diol metabolite is excreted in both free and conjugated forms, including glucuronide conjugates. archivesofmedicalscience.comnih.gov Other hydroxylated metabolites, such as 2-OH-CBZ and 3-OH-CBZ, are also excreted, primarily as O-glucuronides. psu.edunih.gov this compound-N-glucuronide, formed by the direct glucuronidation of the parent drug, is another significant urinary metabolite. psu.eduresearchgate.netnih.gov

While the majority of metabolites are eliminated renally, some are found in feces, accounting for the remaining portion of the administered dose. drugbank.comwikipedia.org The excretion profile consists mainly of hydroxylated and conjugated metabolites. drugbank.com

Clinical Efficacy and Mechanistic Investigations in Specific Therapeutic Contexts

Epilepsy Research

Carbamazepine is a cornerstone in the pharmacological treatment of epilepsy, particularly for certain seizure types. Its mechanism of action in epilepsy involves the blocking of voltage-dependent sodium channels, which prevents repetitive and sustained neuronal firing and inhibits post-tetanic potentiation. drugbank.commedscape.compatsnap.com

Efficacy in Partial and Generalized Tonic-Clonic Seizures

This compound is considered a major first-line antiepileptic drug for the treatment of partial seizures and generalized tonic-clonic seizures. medscape.comresearchgate.net Research has demonstrated its efficacy in controlling mixed seizures, partial seizures with complex symptoms, and generalized tonic-clonic seizures. drugbank.com Comparative trials have indicated that this compound shows similar efficacy to other antiepileptic drugs like lamotrigine (B1674446) in treating primary generalized tonic-clonic seizures in newly diagnosed epilepsy patients. tums.ac.ir Studies have also explored the use of high doses of this compound for epileptic patients with partial seizures, with or without secondary generalization, although achieving seizure control with higher doses after initial lack of improvement can be challenging. scielo.br

Some research suggests that this compound can be an alternative treatment option for refractory idiopathic generalized epilepsy (IGE), especially in cases where generalized tonic-clonic seizures are the primary seizure type. researchgate.netnih.gov However, it is generally known that this compound can aggravate generalized-onset nonmotor seizures and myoclonus, and is not effective for absence or myoclonic seizures. wikipedia.orgtjn.org.tr

Investigations in Sodium Channelopathies in Epilepsy (e.g., SCN1A, SCN2A, SCN3A, SCN8A)

This compound's primary mechanism involves the inhibition of voltage-gated sodium channels. drugbank.compatsnap.comwikipedia.org These channels are formed by alpha subunits encoded by genes such as SCN1A, SCN2A, SCN3A, and SCN8A, among others. mdpi.com Research into sodium channelopathies, genetic disorders affecting these channels, is crucial for understanding the differential responses to antiepileptic drugs like this compound. While the search results confirm that this compound is a sodium channel blocker, specific detailed research findings linking this compound's efficacy or lack thereof directly to mutations in SCN1A, SCN2A, SCN3A, or SCN8A in the context of epilepsy treatment were not extensively detailed in the provided snippets. However, the fundamental mechanism of action underscores the relevance of these channels in its therapeutic effect.

Research on Drug-Resistant Epilepsy

Drug resistance is a significant challenge in epilepsy treatment, with a substantial proportion of patients not achieving sufficient seizure control with medication. tandfonline.com Research into the mechanisms underlying drug resistance in epilepsy has explored several hypotheses, including alterations in antiepileptic drug targets, such as voltage-gated sodium channels. tandfonline.comusmf.md Studies using resected hippocampal tissue from patients with temporal lobe epilepsy have shown that the use-dependent block of voltage-dependent Na+ channels by this compound, a key aspect of its mechanism, can be lost in patients with this compound-resistant epilepsy compared to responsive patients. usmf.mdnih.govepi.chfrontiersin.org This suggests that a loss of sodium channel drug sensitivity may contribute to the development of drug-resistant epilepsy. nih.gov Other hypotheses for drug resistance include the overexpression of brain efflux transporters that expel drugs from the central nervous system. tandfonline.comusmf.mdepi.ch While some studies have investigated the role of transporters like P-glycoprotein (P-gp) in this compound resistance, the evidence is conflicting, and the target mechanism (altered sodium channels) is also considered a major factor in resistance to this compound. usmf.mdepi.chfrontiersin.org

Neuropathic Pain Research

This compound is also indicated for the treatment of neuropathic pain, particularly trigeminal neuralgia. drugbank.comwikipedia.org

Trigeminal Neuralgia: Selective Therapeutic Efficacy and Underlying Mechanisms (e.g., NaV1.1 Upregulation)

This compound is a primary treatment for trigeminal neuralgia and is the only medication approved by the FDA for this condition in the United States. wikipedia.org Level 1 evidence from randomized controlled trials indicates that a significant proportion of patients with trigeminal neuralgia experience a substantial response to this compound. tg.org.au Studies suggest that about 70% of patients respond to this compound for trigeminal neuralgia. nih.govaafp.org

The selective therapeutic efficacy of this compound in trigeminal neuralgia compared to other neuropathic pain conditions has been investigated, with research focusing on differences in voltage-gated sodium channels between trigeminal and somatic nerves. jneurosci.orgscispace.comjneurosci.orgnih.gov Studies in animal models of trigeminal nerve injury have shown that this compound diminishes pain behavior and that this is associated with a selective increase in the potency of this compound-induced inhibition of compound action potentials in the injured trigeminal nerve. jneurosci.orgscispace.comjneurosci.org This increased potency was linked to a selective increase in the efficacy of a NaV1.1 channel blocker and increased NaV1.1 protein levels in the trigeminal nerve, suggesting that upregulation of NaV1.1 in trigeminal nerves may contribute to both the pain hypersensitivity and the selective therapeutic effect of this compound. jneurosci.orgscispace.comnih.gov Blocking NaV1.1 in the trigeminal nerve has been shown to reverse nerve injury-induced mechanical hypersensitivity, highlighting NaV1.1 as a potential therapeutic target for trigeminal neuropathic pain. jneurosci.orgscispace.comnih.gov

Studies in Other Neuropathic Pain Conditions

Table 1: Summary of this compound Efficacy in Specific Conditions

| Condition | Efficacy | Supporting Evidence |

| Partial Seizures | Major first-line treatment, established efficacy. medscape.comresearchgate.net | Comparative trials, clinical experience. researchgate.nettums.ac.irscielo.br |

| Generalized Tonic-Clonic Seizures | Major first-line treatment, established efficacy. medscape.comresearchgate.net | Comparative trials, clinical experience. researchgate.nettums.ac.irnih.gov Can be an option for refractory cases. researchgate.netnih.gov |

| Absence Seizures | Not effective. wikipedia.orgtjn.org.tr | Clinical observations. wikipedia.orgtjn.org.tr |

| Myoclonic Seizures | Can aggravate, generally not preferred. tjn.org.tr Not effective. wikipedia.org | Clinical observations. wikipedia.orgtjn.org.tr |

| Trigeminal Neuralgia | Highly effective, primary treatment. drugbank.comwikipedia.orgtg.org.au Significant response rate. tg.org.aunih.govaafp.org | Level 1 evidence from RCTs, numerous studies. tg.org.aunih.govaafp.org |

| Painful Diabetic Neuropathy | Some evidence of benefit compared to placebo. tg.org.auaafp.orgdroracle.ai | Systematic reviews, small trials. tg.org.auaafp.orgdroracle.ai |

| Post-Stroke Pain | Some evidence of benefit, but may be inferior to other treatments. tg.org.audroracle.ai | Systematic reviews, some studies showing efficacy vs placebo. tg.org.audroracle.ai |

| Other Neuropathic Pain Conditions | Evidence is weaker and less consistent than for TN. tg.org.auaafp.orgnih.gov | Studies in postherpetic neuralgia, mixed neuropathies, but data limited. aafp.orgdroracle.ai |

Table 2: Investigated Sodium Channel Subunits in Epilepsy and Pain Research related to this compound's Mechanism

| Channel Subunit | Gene Name | Relevance to this compound Research |

| NaV1.1 | SCN1A | Upregulation in trigeminal nerve injury potentially linked to selective efficacy in trigeminal neuralgia. jneurosci.orgscispace.comnih.gov |

| NaV1.2 | SCN2A | A target of voltage-gated sodium channel blockers, relevant to epilepsy mechanisms. mdpi.com |

| NaV1.3 | SCN3A | A target of voltage-gated sodium channel blockers, relevant to epilepsy mechanisms. mdpi.com |

| NaV1.6 | SCN8A | A target of voltage-gated sodium channel blockers, relevant to epilepsy mechanisms. mdpi.com |

Bipolar Disorder Research

This compound has been investigated for its role in the management of bipolar disorder, a chronic illness characterized by episodic mood swings. nih.gov

Efficacy in Acute Manic and Mixed Episodes

Clinical studies have explored the effectiveness of this compound in treating acute manic and mixed episodes associated with bipolar I disorder. Extended-release formulations of this compound have been evaluated in randomized, double-blind, placebo-controlled trials. nih.govpsychiatrist.com These studies demonstrated that this compound extended-release monotherapy was efficacious in patients experiencing acute manic or mixed episodes. nih.govpsychiatrist.com Significant improvements in scores on assessment scales such as the Young Mania Rating Scale (YMRS) and Clinical Global Impressions (CGI) were observed in patients treated with this compound extended-release compared to placebo, with improvements noted as early as day 7 in one study. psychiatrist.com

Some comparative studies have indicated that immediate-release this compound is as efficacious as lithium in treating acute mania in bipolar disorder. nih.gov For instance, a 4-week trial involving patients with manic or mixed bipolar disorder found comparable rates of moderate to marked amelioration of manic symptoms between immediate-release this compound and lithium groups. nih.gov

While evidence supports the efficacy of this compound in acute mania, research on its effectiveness in bipolar depression has been less extensive, with some studies suggesting possible antidepressant effects but often limited by small sample sizes or methodological constraints. nih.govscielo.br Similarly, data on long-term monotherapy maintenance with this compound is considered limited compared to other treatments like lithium. nih.gov

Neurochemical Basis of Mood Stabilizing Effects

The precise neurochemical mechanisms by which this compound exerts its mood-stabilizing effects are not fully elucidated, but several pathways are believed to be involved. nih.gov A well-established mechanism is the inhibition of high-frequency firing of sodium channels, which may contribute to its mood-stabilizing properties. nih.gov

This compound has also been reported to act as an antagonist at adenosine (B11128) receptors, which are G-protein-coupled receptors that modulate neurotransmitter release and various behavioral and cognitive functions. nih.gov Additionally, it may inhibit the enzyme adenylyl cyclase, potentially attenuating cyclic AMP-mediated signaling and downstream activities involving ion channels and transcription factors. nih.gov

Alterations in postreceptor pathways, intracellular signaling, neural plasticity, and changes in gene expression are also thought to play significant roles in the therapeutic effects of mood stabilizers like this compound. nih.gov Evidence suggests that this compound may influence neurotransmitters such as dopamine (B1211576) and gamma-aminobutyric acid (GABA). researchgate.net It may decrease dopamine turnover and enhance brain GABA levels through effects on synthesis and degradation. researchgate.net Chronic administration of this compound has been associated with the upregulation of GABA(_B) receptors in the hippocampus, suggesting a potential convergent mechanism for mood stabilization. this compound is also considered a GABA receptor agonist and has been shown to potentiate certain GABA receptors. Furthermore, this compound may exert anti-glutamatergic effects by potentially decreasing glutamate (B1630785) release and inhibiting calcium influx through glutamate receptors of the NMDA subtype. These anti-glutamatergic actions have been linked to its antidepressant and mood-stabilizing effects. researchgate.net

Investigational and Emerging Therapeutic Areas

Beyond its established indications, this compound is being investigated for its potential therapeutic utility in other conditions.

Machado-Joseph Disease (SCA3): Autophagy Promotion and Neuroprotection in Models

Research is exploring the potential of this compound in Machado-Joseph disease (MJD), also known as spinocerebellar ataxia type 3 (SCA3). researchgate.netnih.gov MJD is a neurodegenerative disorder characterized by the accumulation of mutant ataxin-3 (mutATXN3) protein. researchgate.netnih.gov Studies in in vitro and in vivo models of MJD have investigated whether this compound can activate autophagy, a cellular process involved in the degradation of misfolded proteins, and mitigate MJD pathology. researchgate.netnih.gov

Findings suggest that this compound can promote the activation of autophagy and the degradation of mutATXN3 in MJD models. researchgate.netnih.gov This effect appears to be mediated through the upregulation of autophagy via myo-inositol depletion and activation of AMPK, with the efficacy being dependent on the treatment regimen. researchgate.netnih.gov Intermittent administration of this compound in MJD transgenic mice has shown improvements in motor performance and prevention of neuropathology and cerebellar atrophy. researchgate.netnih.gov These data support the autophagy-enhancing activity of this compound in the brain and suggest its potential as a therapeutic approach for MJD and other polyglutamine disorders. researchgate.netnih.gov

Diabetic Retinopathy: Retinal and Optic Nerve Neural Degeneration Research

This compound's neuroprotective effects are being investigated in the context of diabetic retinopathy, a complication of diabetes that can lead to vision loss. nih.govnih.gov Research in diabetic mouse models has explored the effect of this compound on retinal and optic nerve neural degeneration. nih.govnih.gov

Studies have shown that this compound treatment can attenuate vacuolization and help restore the normal thickness and organization of retinal cell layers in diabetic mice. nih.govnih.govresearchgate.net Mechanistically, this compound has been found to increase the ratio of phosphorylated TrKA to total TrKA and ameliorate the diabetes-induced reduction of nerve growth factor (NGF) mRNA and immunostaining in the retina. nih.govnih.govresearchgate.net Furthermore, it augmented the mRNA expression of PI3K and Akt, as well as the protein levels of phosphorylated PI3K/Akt/mTOR. nih.govnih.govresearchgate.net These findings suggest that the neuronal protective effect of this compound in the diabetic retina may be mediated, at least in part, by the activation of the NGF/PI3K/Akt/mTOR pathway. nih.govnih.govresearchgate.net Additionally, this compound treatment attenuated the retinal expression of cleaved caspase-3, indicating a reduction in apoptosis. nih.gov

Cancer Therapy: Emerging Anticancer Properties and Mechanisms

Emerging research suggests that dibenzazepine (B1670418) carboxamides, including this compound, may possess anticancer properties, which have been demonstrated in both in vitro and in vivo experiments. nih.gov This area of investigation is part of drug repurposing efforts, exploring new uses for existing medications. nih.gov

Several potential anticancer mechanisms of action for this compound have been proposed. These include the induction of apoptosis, inhibition of histone deacetylases (HDACs), modulation of Wnt/β-Catenin signaling, and effects on voltage-gated sodium channels. nih.govresearchgate.netacs.orgnih.gov

Studies have shown that this compound can induce apoptosis and cytotoxicity in certain cancer cell lines, such as human colon adenocarcinoma cells. researchgate.net It has been reported to increase caspase-3 activity, a key mediator in the intrinsic apoptotic pathway. researchgate.net

This compound has also been identified as a histone deacetylase inhibitor. researchgate.netnih.gov HDAC inhibitors are known to influence cancer cell growth, differentiation, and apoptosis. nih.gov Research comparing this compound and valproic acid, another HDAC inhibitor, in colon cancer cell lines found that this compound treatment significantly inhibited cell growth and decreased levels of β-catenin and VEGF proteins. nih.gov These findings suggest that this compound could be considered a potential antitumor drug with distinct potencies. nih.gov

Furthermore, this compound has been shown to suppress Frizzled-8 (FZD8)-mediated Wnt/β-catenin signaling in cellular assays. acs.org Misregulation of Wnt signaling is common in various human cancers, making its modulation a potential therapeutic strategy. acs.org The binding of this compound to a novel pocket on the FZD8 receptor suggests an allosteric mechanism of action that may be relevant to its potential anticancer effects. acs.org

In breast cancer cells, this compound has been shown to promote the degradation of the Her-2 protein, an oncoprotein overexpressed in a significant percentage of breast cancers. iiitd.edu.in This effect appears to involve the modulation of HDAC6 activity and acetylation of Hsp90, a chaperone protein that interacts with Her-2. iiitd.edu.in this compound's ability to inhibit HDAC6 may disrupt the chaperone function of Hsp90, leading to Her-2 degradation via the proteasome pathway. iiitd.edu.in Studies suggest that this compound could potentially synergize with other breast cancer therapies, such as trastuzumab, to enhance Her-2 downregulation and inhibit cell proliferation. iiitd.edu.in

Research in Alcohol Withdrawal Syndrome

Alcohol Withdrawal Syndrome (AWS) can manifest as a life-threatening condition requiring prompt and appropriate treatment. Chronic alcohol consumption leads to neuroadaptive changes primarily involving gamma-aminobutyric acid (GABA), central noradrenaline, dopamine, and glutamate receptors. This results in an imbalance between inhibitory and excitatory neurotransmitters, causing nervous system hyperactivity. A reduced neurotransmission in GABAA pathways and an enhanced neurotransmission in glutamatergic pathways are implicated in this imbalance. thieme-connect.com

This compound, an anticonvulsant, has been investigated as a treatment option for AWS. Studies have shown that this compound can be effective in reducing alcohol withdrawal symptoms. nih.govdroracle.ai In seven studies involving 612 patients, this compound demonstrated a significant reduction in alcohol withdrawal scores. nih.govresearchgate.net One randomized controlled trial affirmed that this compound is an effective alternative to benzodiazepines for patients with mild to moderate AWS symptoms. aafp.org Another double-blind controlled study comparing this compound to oxazepam in alcoholic men with severe alcohol withdrawal found the drugs to be generally equally efficacious in treating the withdrawal syndrome. psychiatryonline.orgnih.gov Subjects in the this compound group exhibited a decline in global psychological distress from day 3 to day 7, while those taking oxazepam showed an increase. psychiatryonline.orgnih.gov

A systematic review and meta-analysis exploring the efficacy of combination therapy with tiapride (B1210277) and this compound in reducing AWS symptoms found a significant efficacy for this combination. thieme-connect.comnih.gov The analysis showed a significant efficacy of the combination in reducing AWS assessed by CIWA-A (p < 0.0001, z-value: 4.07). thieme-connect.com The favorable efficacy of this combination therapy remained consistent over time in cumulative analysis. thieme-connect.comnih.gov

However, trials comparing this compound with benzodiazepines have provided inconclusive evidence regarding this compound's ability to prevent alcohol withdrawal seizures and delirium tremens (DTs), potentially due to insufficient patient enrollment in comparative trials. nih.govresearchgate.net In some trials, this compound did not reduce alcohol withdrawal symptoms, possibly due to factors such as delayed administration, inadequate dosage, or insufficient sample size. nih.govresearchgate.net A systematic review and network meta-analysis indicated that while this compound improved endpoint Clinical Institute Withdrawal Assessment for Alcohol-Revised scores over placebo (d = -2.76; 95% CI, -4.13 to -1.40), it was not superior to placebo at reducing incident AWS seizures (RR = 1.0; CI 95% 0.76–1.33). oup.comnih.gov Limited evidence supports the use of this compound for mild or moderate alcohol withdrawal as sole treatment or in combination, but it may not be effective for severe withdrawal. wikipedia.org

The exact mechanism of action of this compound in treating alcohol withdrawal is not fully understood, but its "anti-kindling" effects are thought to be involved. droracle.ai this compound is a sodium channel blocker, binding to voltage-gated sodium channels in their inactive conformation, which prevents repetitive firing of action potentials. wikipedia.orgdrugbank.com It may also influence serotonin (B10506) systems and potentially block voltage-gated calcium channels, which could reduce neurotransmitter release. wikipedia.org

Research findings on this compound in Alcohol Withdrawal Syndrome:

| Study Type | Patient Count | Key Finding | Citation |

| Multiple studies | 612 | Demonstrated significant reduction in alcohol withdrawal scores. | nih.govresearchgate.net |

| Randomized controlled trial (vs. benzodiazepines) | Not specified | Effective alternative for mild to moderate AWS symptoms. | aafp.org |

| Double-blind controlled study (vs. oxazepam) | 66 | Generally equally efficacious in treating withdrawal syndrome; reduced psychological distress compared to oxazepam. | psychiatryonline.orgnih.gov |

| Systematic review and meta-analysis (Tiapride + this compound) | Not specified | Significant efficacy in reducing AWS symptoms (p < 0.0001, z-value: 4.07). | thieme-connect.comnih.gov |

| Comparative trials (vs. benzodiazepines) | Insufficient | Inconclusive evidence for preventing seizures and DTs. | nih.govresearchgate.net |

| Systematic review and network meta-analysis | 10692 | Improved CIWA-Ar scores over placebo (d = -2.76; 95% CI, -4.13 to -1.40); no benefit in reducing seizures. | oup.comnih.gov |

Research in Restless Leg Syndrome

Restless Legs Syndrome (RLS) is a sensorimotor disorder characterized by an urge to move the limbs, often accompanied by unpleasant sensations, which worsen at rest and are relieved by movement, typically with a diurnal pattern. bcm.edu The underlying pathophysiology is only partially understood, but brain iron deficiency and genetics are believed to play a role, with evidence suggesting a disturbance in dopamine transmission. bcm.eduaasm.orgspandidos-publications.com

Research has investigated the use of this compound in the treatment of RLS. A double-blind, placebo-controlled study involving 174 patients with RLS examined the effects of this compound over five weeks. nih.govnih.govbmj.com Both placebo and this compound showed a significant therapeutic effect (p < 0.01). nih.govnih.govbmj.com Notably, this compound was significantly more effective than placebo (p ≤ 0.03). nih.govnih.govbmj.com